1-Cyclopropyl-4-methylpyrrolidin-3-amine
Overview
Description
“1-Cyclopropyl-4-methylpyrrolidin-3-amine” is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 .
Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-4-methylpyrrolidin-3-amine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is substituted with a cyclopropyl group and a methyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “1-Cyclopropyl-4-methylpyrrolidin-3-amine” are not available, it’s worth noting that the field of chemical reaction prediction has been accelerated by the development of novel machine learning architectures .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Cyclopropyl-4-methylpyrrolidin-3-amine” include a molecular weight of 140.23 . It’s important to note that physical properties can include color, density, hardness, and melting and boiling points, while a chemical property describes the ability of a substance to undergo a specific chemical change .
Scientific Research Applications
Application in Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Summary of Application
1-Cyclopropyl-4-methylpyrrolidin-3-amine is utilized in medicinal chemistry as a versatile scaffold for the development of biologically active compounds. Its structure allows for efficient exploration of pharmacophore space due to its sp3 hybridization, contributing to the stereochemistry of the molecule .
Methods of Application
The compound is synthesized and then incorporated into larger molecules to target specific biological pathways.
Results/Outcomes
The outcomes include the creation of novel compounds with potential therapeutic effects. The stereochemistry of 1-Cyclopropyl-4-methylpyrrolidin-3-amine can lead to different biological profiles, which are crucial for the binding mode to enantioselective proteins .
Application in Anti-inflammatory Drug Development
Scientific Field
Pharmacology
Summary of Application
This compound has been investigated for its potential use in anti-inflammatory drug development. It serves as a building block for creating pyrimidine derivatives, which have shown a range of pharmacological effects .
Methods of Application
The compound is used in the synthesis of pyrimidine derivatives. These syntheses involve various organic chemistry techniques to create the desired pyrimidine structure, which is then tested for anti-inflammatory properties .
Results/Outcomes
Research has indicated that pyrimidine derivatives exhibit potent anti-inflammatory effects. The structure-activity relationships (SARs) of these derivatives are thoroughly studied to enhance their activity and reduce toxicity .
Application in Chemical Synthesis
Scientific Field
Chemical Synthesis
Summary of Application
In chemical synthesis, 1-Cyclopropyl-4-methylpyrrolidin-3-amine is used as an intermediate for the preparation of various organic compounds due to its reactive amine group .
Methods of Application
The amine group of the compound reacts with other chemical entities to form bonds, creating a diverse range of chemical structures. This process is carried out under strict laboratory conditions to control the reaction pathways .
Results/Outcomes
The result is the production of a variety of compounds with different properties and potential applications in various fields of chemistry and biology .
Application in Green Chemistry
Scientific Field
Green Chemistry
Summary of Application
This compound is used in microwave-assisted organic synthesis (MAOS), which is a method that enhances synthetic efficiency and supports the principles of green chemistry .
Methods of Application
MAOS involves the use of microwave radiation to accelerate chemical reactions.
Results/Outcomes
The application of MAOS with 1-Cyclopropyl-4-methylpyrrolidin-3-amine has led to the development of more sustainable and environmentally friendly chemical processes .
Application in Anticancer Drug Development
Scientific Field
Oncology
Summary of Application
Pyrrolidine derivatives, including 1-Cyclopropyl-4-methylpyrrolidin-3-amine, are being explored for their potential as anticancer agents due to their ability to target specific cellular mechanisms .
Methods of Application
The compound is used to synthesize pyridine scaffolds, which are then tested for their anticancer properties. These scaffolds can interfere with cancer cell proliferation and survival .
Results/Outcomes
Pyridine-containing compounds have shown promise in the treatment of cancer, with several molecules undergoing further investigation for their medicinal applications .
Application in Peptide Synthesis
Scientific Field
Bioorganic Chemistry
Summary of Application
This compound is used in the synthesis of cyclic peptides, which are of interest due to their stability and biological activity.
Methods of Application
The amine group of 1-Cyclopropyl-4-methylpyrrolidin-3-amine reacts with carboxylic acids or their derivatives to form amide bonds, creating peptide chains. Cyclization can be achieved through further intramolecular reactions .
Results/Outcomes
Cyclic peptides synthesized using this compound have shown enhanced resistance to enzymatic degradation, making them potential candidates for therapeutic drugs .
Application in Catalysis
Scientific Field
Organic Chemistry
Summary of Application
The compound serves as an organocatalyst in various chemical reactions due to its ability to donate or accept a proton.
Methods of Application
It is used in asymmetric synthesis to induce chirality in the resulting molecules. The compound’s structure allows for multiple points of interaction with the substrates .
Results/Outcomes
The use of 1-Cyclopropyl-4-methylpyrrolidin-3-amine in catalysis has led to the development of enantioselective synthesis methods, producing chiral compounds with high optical purity .
Application in Environmental Chemistry
Scientific Field
Environmental Chemistry
Summary of Application
This compound is investigated for its use in the degradation of environmental pollutants through advanced oxidation processes.
Methods of Application
The compound can generate reactive species under certain conditions, which can then react with and break down various organic pollutants .
Results/Outcomes
Studies have shown that 1-Cyclopropyl-4-methylpyrrolidin-3-amine can effectively reduce the concentration of pollutants, contributing to cleaner water and air .
Application in Computational Chemistry
Scientific Field
Computational Chemistry
Summary of Application
The compound’s structure is used in computational models to predict its interaction with various biological targets.
Methods of Application
Molecular docking and dynamics simulations are performed to understand the binding affinity and conformational changes upon interaction with the target .
Results/Outcomes
The computational studies provide valuable insights into the potential efficacy and mechanism of action of derivatives of 1-Cyclopropyl-4-methylpyrrolidin-3-amine .
Application in Food Chemistry
Scientific Field
Food Chemistry
Summary of Application
The compound is explored for its potential as a food additive to enhance flavor or as a preservative due to its antimicrobial properties.
Methods of Application
It is added to food products in controlled amounts and tested for its effects on taste, shelf life, and microbial growth .
Results/Outcomes
Research indicates that 1-Cyclopropyl-4-methylpyrrolidin-3-amine can improve the quality and safety of food products, with ongoing studies to ensure consumer health .
Application in Polymer Chemistry
Scientific Field
Polymer Chemistry
Summary of Application
This compound is utilized in the modification of polymers to introduce new functional groups or to alter physical properties.
Methods of Application
The amine group participates in reactions with polymer chains, leading to grafting or cross-linking, which can change the polymer’s characteristics .
Results/Outcomes
Modified polymers with 1-Cyclopropyl-4-methylpyrrolidin-3-amine have shown improved thermal stability, mechanical strength, and chemical resistance .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-cyclopropyl-4-methylpyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-6-4-10(5-8(6)9)7-2-3-7/h6-8H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSCOXHVQCIXQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-methylpyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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